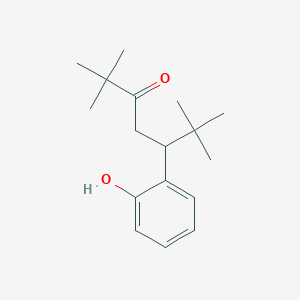
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one is an organic compound characterized by a hydroxyphenyl group attached to a heptanone backbone with four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with a suitable alkylating agent under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is then subjected to further alkylation to introduce the tetramethylheptanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the heptanone moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyacetophenone: A precursor in the synthesis of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one.
2,2,6,6-Tetramethylheptan-3-one: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyphenyl group and a tetramethylheptanone moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
51549-83-8 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
5-(2-hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13(11-15(19)17(4,5)6)12-9-7-8-10-14(12)18/h7-10,13,18H,11H2,1-6H3 |
Clé InChI |
UBGZNJATOMPYRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC(=O)C(C)(C)C)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


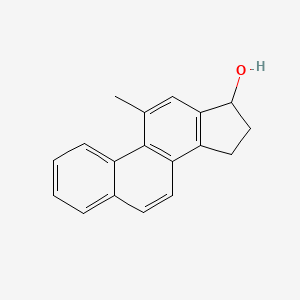
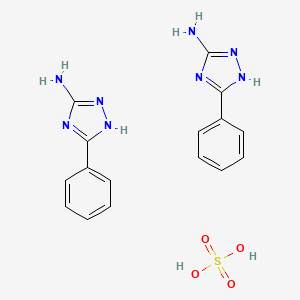
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
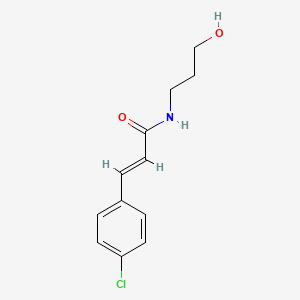
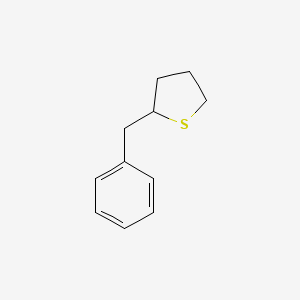

![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)
methanone](/img/structure/B14659509.png)


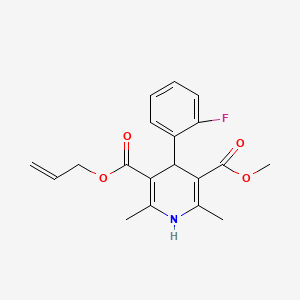
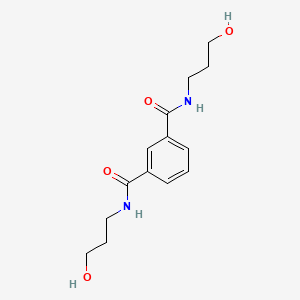
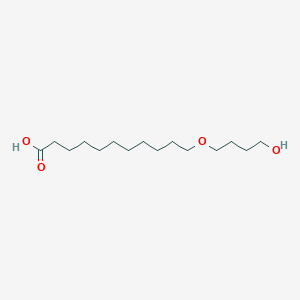
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
